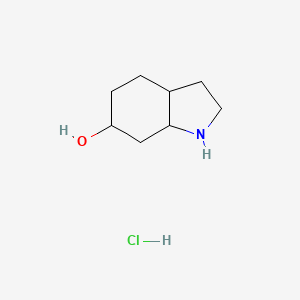
Lactonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lactonic acid, also known as lactic acid, is an organic compound with the molecular formula C₃H₆O₃. It is a white, water-soluble solid or clear liquid that is naturally found in sour milk and other fermented products. Lactic acid is a chiral molecule, meaning it has two enantiomers: L-lactic acid and D-lactic acid. It is widely used in the food, pharmaceutical, and cosmetic industries due to its versatile properties.
準備方法
Synthetic Routes and Reaction Conditions
Lactic acid can be synthesized through both chemical synthesis and fermentation processes. The chemical synthesis typically involves the hydrolysis of lactonitrile, which is produced from acetaldehyde and hydrogen cyanide. The reaction conditions include acidic or basic hydrolysis, followed by purification steps to obtain pure lactic acid.
Industrial Production Methods
Industrial production of lactic acid is predominantly carried out through fermentation. Renewable and low-cost raw materials such as glucose, sucrose, or lactose are used as substrates. The fermentation process involves the use of lactic acid bacteria, such as Lactobacillus species, under controlled conditions of pH, temperature, and nutrient supply. After fermentation, the broth undergoes purification processes like precipitation, solvent extraction, and membrane separation to obtain pure lactic acid .
化学反応の分析
Types of Reactions
Lactic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Polymerization: Formation of polylactic acid (PLA) through condensation polymerization.
Oxidation: Conversion to pyruvic acid.
Reduction: Formation of propionic acid.
Common Reagents and Conditions
Esterification: Catalyzed by acids such as sulfuric acid, under reflux conditions.
Polymerization: Catalyzed by tin(II) octoate or other metal catalysts, under high temperature and vacuum.
Oxidation: Carried out using oxidizing agents like potassium permanganate.
Reduction: Performed using reducing agents like hydrogen gas in the presence of a catalyst.
Major Products Formed
Esterification: Produces lactic acid esters, which are used as solvents and plasticizers.
Polymerization: Produces polylactic acid, a biodegradable polymer used in packaging and medical devices.
Oxidation: Produces pyruvic acid, an important intermediate in metabolic pathways.
Reduction: Produces propionic acid, used as a preservative in food .
科学的研究の応用
Lactic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of biodegradable polymers and green solvents.
Biology: Studied for its role in metabolic pathways and as a signaling molecule in cellular processes.
Medicine: Used in the formulation of pharmaceuticals, including topical treatments for skin conditions and as a component in intravenous fluids.
Industry: Employed in the production of biodegradable plastics, food additives, and as a pH regulator in various industrial processes .
作用機序
Lactic acid exerts its effects through various mechanisms:
Metabolic Pathways: Lactic acid is involved in anaerobic glycolysis, where it is produced from pyruvate and subsequently metabolized to carbon dioxide and water.
Molecular Targets: It acts on enzymes involved in metabolic pathways, such as lactate dehydrogenase.
Cellular Effects: Lactic acid influences cellular processes like inflammation, wound healing, and cellular respiration
類似化合物との比較
Lactic acid can be compared with other hydroxycarboxylic acids, such as glycolic acid and citric acid:
Glycolic Acid: Similar to lactic acid but has a smaller molecular size and is used in cosmetic formulations for its exfoliating properties.
Citric Acid: Contains three carboxyl groups and is widely used as a preservative and flavoring agent in the food industry.
Unique Properties: Lactic acid’s chiral nature and ability to form polylactic acid make it unique among hydroxycarboxylic acids.
Conclusion
Lactic acid is a versatile compound with significant applications in various fields. Its unique chemical properties and ability to undergo diverse reactions make it an important substance in scientific research and industrial applications.
特性
IUPAC Name |
(2S,3R,5S)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4+,5-,6-,7+,8-,9+,10?,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTUSYBCFIZPBE-LLTWZBGYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC([C@H](CO)O)[C@@H]([C@@H](C(=O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethanone](/img/structure/B8234402.png)





![3-Ethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B8234436.png)
![Ethyl 6-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B8234446.png)





